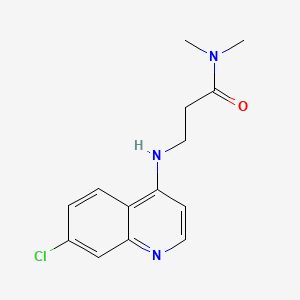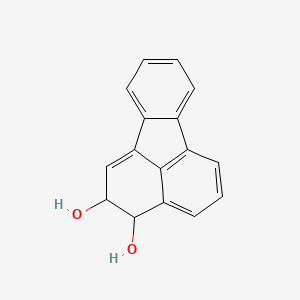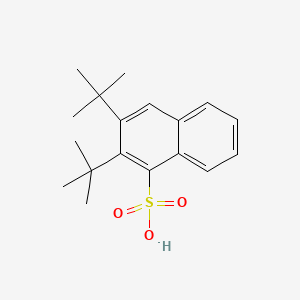
Hexadecane, 5-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecane, 5-butyl- is a hydrocarbon compound with the molecular formula C20H42 and a molecular weight of 282.5475 g/mol . . This compound is part of the alkane family, characterized by a long carbon chain with single bonds between carbon atoms. Alkanes are known for their stability and are commonly found in various natural and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 5-butyl- typically involves the alkylation of hexadecane with butyl groups. This can be achieved through various methods, including:
-
Friedel-Crafts Alkylation: : This method involves the reaction of hexadecane with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.
-
Grignard Reaction: : Another method involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with hexadecane. This reaction is typically carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of Hexadecane, 5-butyl- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Hexadecane, 5-butyl- can undergo various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Although alkanes are generally resistant to reduction, certain conditions can lead to the formation of lower alkanes through catalytic hydrogenation.
-
Substitution: : Halogenation is a common substitution reaction for alkanes. Hexadecane, 5-butyl- can react with halogens such as chlorine or bromine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Butylhexadecanol, butylhexadecanal, butylhexadecanoic acid.
Reduction: Lower alkanes such as butane and hexadecane.
Substitution: Chlorobutylhexadecane, bromobutylhexadecane.
Scientific Research Applications
Hexadecane, 5-butyl- has various applications in scientific research, including:
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Mechanism of Action
The mechanism of action of Hexadecane, 5-butyl- primarily involves its interaction with hydrophobic environments. Its long carbon chain allows it to integrate into lipid bilayers, making it useful in studying membrane dynamics and interactions. The molecular targets and pathways involved are largely related to its hydrophobic nature, which allows it to interact with other non-polar molecules.
Comparison with Similar Compounds
Hexadecane, 5-butyl- can be compared with other similar alkanes such as:
Hexadecane: A straight-chain alkane with the formula C16H34. It is less hydrophobic compared to Hexadecane, 5-butyl- due to the absence of the butyl group.
Heptadecane: An alkane with one additional carbon atom compared to Hexadecane, 5-butyl-. It has similar properties but a slightly higher molecular weight.
Pentadecane: An alkane with one fewer carbon atom compared to Hexadecane, 5-butyl-. It is less hydrophobic and has a lower molecular weight.
The uniqueness of Hexadecane, 5-butyl- lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
6912-07-8 |
|---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
5-butylhexadecane |
InChI |
InChI=1S/C20H42/c1-4-7-10-11-12-13-14-15-16-19-20(17-8-5-2)18-9-6-3/h20H,4-19H2,1-3H3 |
InChI Key |
WCYRXBXHFUHSAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



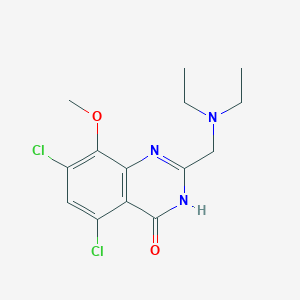
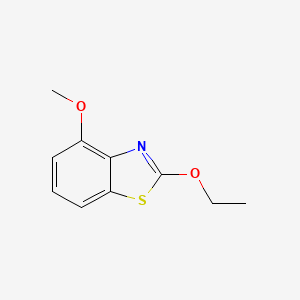
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)

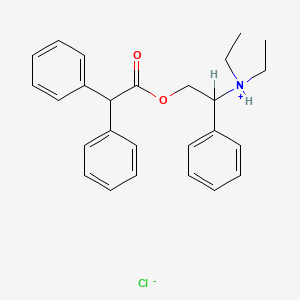
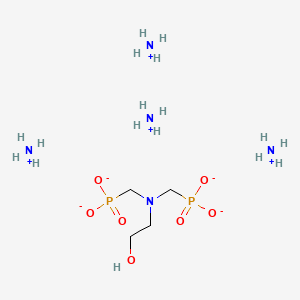
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)

![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)

